molecular formula C18H17N5O4S2 B2383144 N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1224015-30-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2383144
CAS RN: 1224015-30-8
M. Wt: 431.49
InChI Key: QNOLQWQEBHAODU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4S2 and its molecular weight is 431.49. The purity is usually 95%.
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Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are a critical part of heterocyclic compounds in medicinal chemistry, showing a broad spectrum of pharmacological properties. These compounds are integral to a variety of natural products and pharmaceutical agents, indicating their importance in the development of new therapeutic agents. The diversity of structural features among benzothiazole derivatives allows for the exploration of new medicinal agents with potential applications in treating various diseases due to their biological and medicinal significance (Rangappa S. Keri, M. Patil, S. Patil, Srinivasa Budagumpi, 2015).

Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives hold a prominent position in the design of bioactive molecules, including drugs. These compounds, often used as optical sensors, possess a range of biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them excellent candidates for sensing probes and therapeutic agents, showcasing the versatility and applicability of pyrimidine-based compounds in both medicinal chemistry and material science (Gitanjali Jindal, N. Kaur, 2021).

Heterocyclic Compounds in Drug Design

The incorporation of heterocycles, such as furan and thiophene, into the structure of bioactive molecules is a critical strategy in drug design. These five-membered rings contribute to the structural diversity of pharmaceutical agents, affecting their pharmacological properties. Heteroaromatic compounds are essential for developing novel optoelectronic materials, highlighting the intersection of organic chemistry and material science in creating advanced functional materials (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c24-14(20-11-1-2-12-13(7-11)27-10-26-12)8-23-9-19-16-15(17(23)25)29-18(21-16)22-3-5-28-6-4-22/h1-2,7,9H,3-6,8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOLQWQEBHAODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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